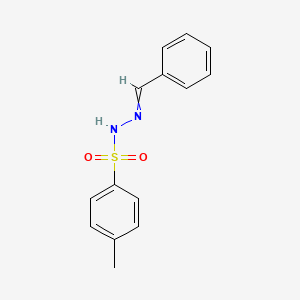

Benzaldehyde tosylhydrazone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde tosylhydrazone involves the reaction of benzaldehyde with tosylhydrazine. One study demonstrates the formation of phenylcarbene from benzaldehyde tosylhydrazone via photolytic or pyrolytic decomposition, highlighting its utility in organic synthesis (Nozaki, Noyori, & Sisido, 1964).

Molecular Structure Analysis

The molecular structure of benzaldehyde tosylhydrazone and its complexes has been studied through various spectroscopic methods, including IR and NMR spectroscopy, which provide insights into its structural and electronic characteristics. For instance, studies on similar compounds, such as 2-(tosylamino)benzaldehyde bishydrazones, have explored their complexation with metal ions, revealing details about their molecular geometry and stability (Popov et al., 2015).

Chemical Reactions and Properties

Benzaldehyde tosylhydrazone undergoes various chemical transformations, including its role in the generation of carbenes. These carbenes can participate in addition reactions to C=C and C-H bonds, demonstrating the compound's versatility in synthetic applications (Nozaki, Noyori, & Sisido, 1964). Other studies have focused on the complexation of similar hydrazone compounds with transition metals, which is critical for understanding their catalytic and electronic properties (Dutta et al., 2012).

Physical Properties Analysis

The physical properties of benzaldehyde tosylhydrazone, such as solubility, melting point, and crystal structure, are essential for its handling and application in various chemical reactions. While specific data on benzaldehyde tosylhydrazone is not provided, studies on related compounds offer insights into how these properties can influence reactivity and stability (Popov et al., 2013).

Chemical Properties Analysis

Benzaldehyde tosylhydrazone's chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for its application in organic synthesis. Its ability to produce phenylcarbene under specific conditions underscores its reactivity and potential for further transformations (Nozaki, Noyori, & Sisido, 1964).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 2,5-Disubstituted-2H-Tetrazoles

- Application Summary: Benzaldehyde tosylhydrazone is used in the C-N coupling reaction with tetrazoles to synthesize 2,5-disubstituted-2H-tetrazoles . This reaction is highly regioselective and results in the formation of 2,5-disubstituted-2H-tetrazoles as the main products .

- Methods of Application: The reaction involves the use of thermic activation in the presence of different bases . In an initial study, benzaldehyde tosylhydrazone and 5-phenyltetrazole were chosen as model substrates for the C(sp3) N bond forming process . The reaction was first investigated with 2 equivalents of 5-phenyltetrazole and 1.5 equivalents of K 2CO 3 as base, in 1,4-dioxane at reflux temperature .

- Results: The method enabled the use of a wide range of substrates due to its mild conditions .

2. Construction of Cyclic Compounds

- Application Summary: N-Tosylhydrazones, such as Benzaldehyde tosylhydrazone, have emerged as useful synthons in a variety of transition-metal-catalyzed and transition-metal-free reactions . These reactions afford novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds .

- Methods of Application: N-Tosylhydrazones can be used as versatile building blocks in the construction of a range of cyclic compounds . Cyclization reactions based on N-Tosylhydrazones as substrates are discussed .

- Results: A series of cyclic compounds, including aromatic and non-aromatic ring systems, are demonstrated to be easily constructed by cyclizations with N-Tosylhydrazones .

3. Formation of Metal Carbenes

- Application Summary: Tosylhydrazone salts, such as the sodium salt of benzaldehyde tosylhydrazone, can react with metals to form metal carbenes . These carbenes can be used in cyclopropanations and epoxidations .

- Methods of Application: An example of a transition metal-catalyzed cyclopropanation is a synthesis of tranylcypromine, in which the sodium salt of benzaldehyde tosylhydrazone is converted to a rhodium metal carbene through the diazo intermediate .

- Results: This method allows for the formation of metal carbenes, which can be used in further reactions .

4. Cross-Coupling Reactions

- Application Summary: Tosylhydrazones, such as Benzaldehyde tosylhydrazone, are starting materials for certain cross-coupling reactions . This reaction type involves the coupling partners being a tosylhydrazone and an aryl halide with a catalyst system .

- Methods of Application: As part of the catalytic cycle, the diazo intermediate formed by decomposition of the tosylhydrazone forms a palladium-carbene complex with the oxidative addition complex of palladium with the aryl halide .

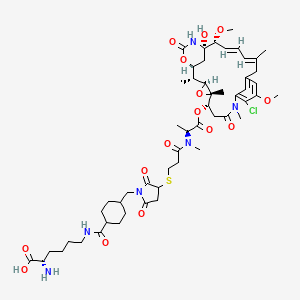

- Results: Using this powerful method, it is possible to access bioactive compounds .

5. Synthesis of Bioactive Compounds

- Application Summary: The interest in tetrazole derivatives has been rapidly increasing due to their wide range of applications in coordination and medicinal chemistry . Tetrazole derivatives have admirable biological, pharmaceutical, and clinical applications as antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, antidiabetic, anti-hyperlipidemic, and antitubercular agents .

- Methods of Application: Benzaldehyde tosylhydrazone can be used in the synthesis of these tetrazole derivatives .

- Results: The resulting tetrazole derivatives offer a preferable pharmacokinetic profile and a metabolically stable substitute for carboxylic acid functionalities .

6. Reduction to Alkanes

- Application Summary: Tosylhydrazones, such as Benzaldehyde tosylhydrazone, can be reduced to the corresponding alkanes with reagents such as sodium borohydride and borane .

- Methods of Application: The reduction process involves the use of a reducing agent, such as sodium borohydride or borane, to convert the tosylhydrazone to the corresponding alkane .

- Results: This method allows for the conversion of tosylhydrazones to alkanes, which can be used in further reactions .

7. Formation of Diazo Compounds

- Application Summary: Tosylhydrazone salts, such as the sodium salt of benzaldehyde tosylhydrazone, can be used to form diazo compounds . These diazo compounds can be used in a variety of reactions, including cyclopropanations and epoxidations .

- Methods of Application: An example of a transition metal-catalyzed cyclopropanation is a synthesis of tranylcypromine, in which the sodium salt of benzaldehyde tosylhydrazone is converted to a rhodium metal carbene through the diazo intermediate .

- Results: This method allows for the formation of diazo compounds, which can be used in further reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(E)-benzylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFLTDNAHASQQC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde tosylhydrazone | |

CAS RN |

17227-34-8, 1666-17-7 | |

| Record name | NSC126924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1666-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1666-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.